(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide
Descripción general
Descripción
Synthesis Analysis
A high-performance liquid chromatography (HPLC) method with a 100% water mobile phase and photodiode array (PDA) detection has been used for quantifying acetamiprid and its N-desmethyl metabolite, IM-2-1, in cow’s milk . The analytes were extracted from the sample and deproteinized using a handheld ultrasonic homogenizer with 5% (w/v) trichloroacetic acid solution, purified using a centrifugal monolithic silica spin minicolumn, and quantified within 20 min per sample .
Molecular Structure Analysis
The molecular formula of Acetamiprid metabolite IM-1-2 is C10H13ClN4O . It contains a total of 29 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 tertiary amine (aliphatic), and 1 Pyridine .
Chemical Reactions Analysis
The main metabolic pathway of Acetamiprid in rats is the transformation to N-desmethyl acetamiprid, IM-2-1 . The determination of Acetamiprid and IM-2-1 in animal-derived foods is important to guarantee food safety .
Physical and Chemical Properties Analysis
Acetamiprid metabolite IM-1-2 is a white to slightly yellow crystalline powder . It has a molecular weight of 208.65 . It is highly soluble and has a long half-life in soil and water .
Aplicaciones Científicas De Investigación
Environmental Degradation
The degradation of acetamiprid, a widely used neonicotinoid insecticide, to IM-1-2 by microbes has significant implications for environmental health. A study by Zhou et al. (2014) found that the nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333 can transform acetamiprid to IM-1-2, highlighting a biological method for the degradation of this insecticide in the environment. This transformation process shows potential for use in bioremediation strategies to mitigate acetamiprid pollution (Zhou et al., 2014).
Biodegradation Pathways
Biodegradation pathways of neonicotinoid insecticides like acetamiprid have been studied to understand their environmental fate. In research by Dai et al. (2010), it was demonstrated that the yeast Rhodotorula mucilaginosa strain IM-2 could degrade acetamiprid, producing metabolite IM 1-3, which showed no insecticidal activity. This study provides insights into microbial pathways that could be harnessed for degrading harmful insecticides in the environment (Dai et al., 2010).
Microbial Metabolism
The metabolic processes involving acetamiprid in microorganisms have been studied to understand the transformation of this insecticide. Pigmentiphaga sp. Strain D-2 was found to use a novel amidase for the initial hydrolysis of acetamiprid, generating IM 1-4, another important intermediate in the degradation process. This highlights the diverse microbial mechanisms that can be employed for the degradation of neonicotinoids like acetamiprid (Yang et al., 2020).
Analytical Detection
The development of analytical methods for detecting acetamiprid and its metabolites, like IM-1-2, in various samples is crucial for environmental monitoring. A study by Furusawa (2015) developed a harmless HPLC technique for detecting acetamiprid and its metabolite IM-2-1, demonstrating the importance of accurate and safe methods for the detection of these substances in environmental samples (Furusawa, 2015).
Metabolic Fate in Honeybees
Understanding the metabolic fate of acetamiprid in honeybees, including the formation of IM-1-2, is vital for assessing the ecological impact of this insecticide. Research by Brunet et al. (2005) monitored the distribution and metabolism of acetamiprid and its metabolites in various biological compartments of honeybees, providing valuable information on how these substances affect non-target organisms (Brunet et al., 2005).
Mecanismo De Acción
Target of Action
As a metabolite of acetamiprid, it may share similar targets .
Mode of Action
Acetamiprid, the parent compound, is known to act as a neonicotinoid insecticide .
Biochemical Pathways
A study on the biotransformation of acetamiprid by the white-rot fungus suggests that one of the main metabolic pathways of acetamiprid in rats is the transformation to n-desmethyl-acetamiprid, which is the predominant residue in most animal products .
Pharmacokinetics
An hplc-dad method was developed to detect and quantify acetamiprid and its metabolite im-1-2 in autopsy samples of a fatal intoxication case . This suggests that the compound can be detected in biological samples, which is a crucial aspect of studying its pharmacokinetics .
Result of Action
Given its origin as a metabolite of acetamiprid, it’s plausible that it may have similar effects, such as acting as an insecticide .
Safety and Hazards
Acetamiprid and its metabolite IM-1-2 are harmful if swallowed . They should be handled with care, avoiding contact with skin and eyes . In case of accidental ingestion, medical attention should be sought immediately . A recent study has implicated Acetamiprid as a cause of erectile dysfunction in human males and may be implicated in the problem of declining human fertility .
Direcciones Futuras
Bioremediation provides a cost-effective and environment-friendly option over conventional physicochemical techniques that produce toxic byproducts . The microbial route for degradation has the potential to completely mineralize neonicotinoids by virtue of their adaptive and diverse metabolic machinery . The incorporation of modern tools/techniques such as metabolic engineering, microbial biotechnology, omics-based database approaches or systems biology, artificial intelligence, and machine learning can fasten and give better bioremediation results .
Propiedades
IUPAC Name |
(E)-1-[(6-chloropyridin-3-yl)methyl-methylamino]ethylideneurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c1-7(14-10(12)16)15(2)6-8-3-4-9(11)13-5-8/h3-5H,6H2,1-2H3,(H2,12,16)/b14-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBUGOZWWNMPPC-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(=O)N)N(C)CC1=CN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C(=O)N)/N(C)CC1=CN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037482 | |
Record name | Acetamiprid metabolite IM-1-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215366-29-3 | |
Record name | Acetamiprid metabolite IM-1-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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